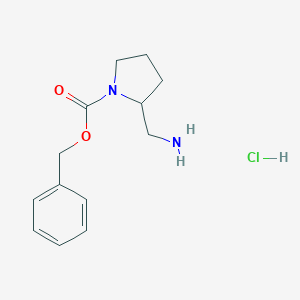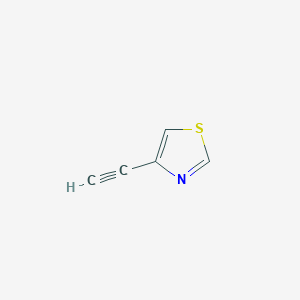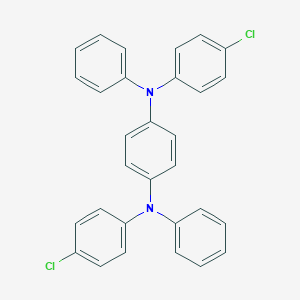
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine
説明
Synthesis Analysis
The synthesis of N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine and its derivatives often involves the condensation of N,N-diphenyl-1,4-phenylenediamine with halogenated nitrobenzenes (e.g., 4-fluoronitrobenzene) followed by catalytic reduction. This method has been utilized to prepare various aromatic diamines, which serve as monomers for the synthesis of aromatic polyamides and poly(amine amide)s with inherent viscosities indicating high molecular weights and good solubility in organic solvents (Liou et al., 2002); (Liou & Hsiao, 2003).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of bonding arrangements and coordination geometries. For instance, compounds derived from N,N'-bis[(diphenylphosphinoyl)methyl]-1,4-phenylenediamine exhibit specific N—H⋯O=P hydrogen bonds forming infinite chains, indicating the potential for complex molecular interactions and structural diversity (Ni et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine derivatives are diverse, leading to the synthesis of various polymeric materials with unique properties. For example, these derivatives have been used to synthesize electrochromic polyamides and polyimides, demonstrating their utility in creating materials with specific electronic and optical properties (Hsiao et al., 2015).
Physical Properties Analysis
The physical properties of materials derived from N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine are noteworthy. These materials often exhibit high glass-transition temperatures and thermal stability, making them suitable for applications requiring materials that can withstand high temperatures without degrading. The solubility of these polymers in various organic solvents also highlights their potential for processing into films and coatings with desirable mechanical and optical characteristics (Liou et al., 2002).
Chemical Properties Analysis
The chemical properties of these compounds, particularly their electrochromic and redox-active characteristics, are of great interest. Polymers and polyamides synthesized using these diamines have shown reversible redox behavior and significant color changes upon oxidation, suggesting applications in electrochromic devices and sensors. The enhanced redox stability and electrochromic performance of these materials indicate their potential for use in advanced electronic and photonic devices (Wang & Hsiao, 2011).
科学的研究の応用
Synthesis and Characterization of Polymers
Polyamides and Polyimides : The synthesis of novel aromatic polyamides and polyimides based on N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine derivatives demonstrates their significant solubility in organic solvents, making them suitable for casting into transparent, tough, and flexible films. These materials exhibit high thermal stability, with glass-transition temperatures ranging from 196 to 293°C, and decomposition temperatures exceeding 500°C, indicating their potential in high-performance applications (Liou et al., 2002); (Hsiao et al., 2004).
Electrochromic Materials : Incorporation of N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine units into polymers enhances their electrochromic properties. These materials exhibit reversible redox behavior and significant color changes upon oxidation, making them suitable for electrochromic devices (Wang & Hsiao, 2011).
Advanced Material Applications
Hole-Transport Materials : Studies on small organic molecules containing triphenylamine units, related to N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine, have shown their potential as hole-transport materials. Their electrochemical and spectroelectrochemical properties suggest applications in organic light-emitting diodes and other electronic devices (Yeh et al., 2003).
High-Performance Films : The ability to synthesize soluble aromatic polyamides with enhanced mechanical properties and thermal stability opens the door to their use in high-performance films. These films are characterized by their transparency, toughness, and flexibility, suitable for various industrial applications (Liou et al., 2002).
特性
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNUFZUOMNRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618769 | |
| Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine | |
CAS RN |
113703-66-5 | |
| Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)


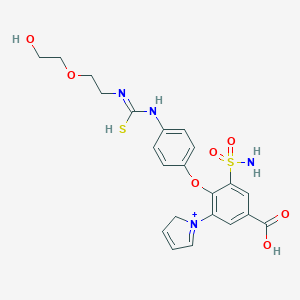



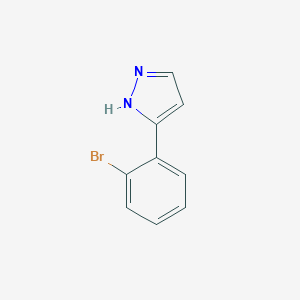


![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)
